
4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Stereochemistry in Organic Synthesis
A study investigated the stereochemistry of reactions involving phosphonates, such as diethyl 3-ethoxycarbonyl-2-methyl-2-propenylphosphonate, which is similar to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2. The findings indicated that the stereochemical outcome of reactions depends on phase systems and chemical equilibria, including the formation and reaction of intermediate products (Kryshtal, Serebryakov, Suslova, & Yanovskaya, 1990).
2. Catalytic Applications in Organic Synthesis
Research on the isomerization of 2-methyl-3-butenenitrile, which is structurally related to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, revealed the use of catalytic amounts of nickel complexes for the synthesis of Z- and E-2-methyl-2-butenenitrile. This study highlights the potential of using similar compounds in catalysis (Acosta-Ramírez et al., 2008).
3. Influence in Wittig Reactions
The stereochemistry of Wittig reactions of allylic phosphoranes and phosphonate esters with aldehydes, involving compounds akin to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, was studied. This research provides insights into the chemical behavior and applications of such compounds in organic synthesis (Gedye, Westaway, Arora, Bisson, & Khalil, 1977).
4. Applications in Phosphonate-Based Synthesis
The reaction of butadienylphosphonates with various reagents, including compounds similar to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, was explored. The study provides valuable information on the utility of such compounds in the synthesis of phosphonate-based products (Minami, Yamanouchi, Tokumasu, & Hirao, 1984).
5. Synthesis of Vinylphosphonates
Research into the synthesis of vinylphosphonates involved reactions with compounds structurally related to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2. This study offers insights into the synthesis and stereochemical aspects of vinylphosphonates (Breuer & Moshe, 1986).
6. Herbicidal Applications
A study on the synthesis of N-phosphonoalkylpyrazolo[4,3-e][1,2,4]-triazolo[1,5-d]pyrimidines utilized diethyl phosphonate compounds, similar to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, indicating its potential applications in the development of herbicides (Xiao, Li, & Shi, 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of compound '4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture' can be achieved through a multi-step synthetic pathway involving the use of appropriate starting materials and reactions.", "Starting Materials": [ "2-butenenitrile-13C2", "diethylphosphonate", "methylmagnesium bromide", "zinc chloride", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(Diethylphosphono)-3-methyl-2-butenenitrile by reacting 2-butenenitrile-13C2 with diethylphosphonate in the presence of zinc chloride catalyst and acetic acid solvent.", "Step 2: Preparation of methyl Grignard reagent by reacting methylmagnesium bromide with 2 equivalents of 13C2-enriched 2-butenenitrile in anhydrous ether.", "Step 3: Addition of the methyl Grignard reagent to the 4-(Diethylphosphono)-3-methyl-2-butenenitrile intermediate in the presence of sodium bicarbonate and stirring for a period of time to give the E/Z mixture of the desired compound.", "Step 4: Workup of the reaction mixture by adding water and extracting the organic layer with ethyl acetate.", "Step 5: Purification of the crude product by column chromatography to obtain the final compound." ] } | |
CAS-Nummer |
1331637-92-3 |
Molekularformel |
C9H16NO3P |
Molekulargewicht |
219.189 |
IUPAC-Name |
4-diethoxyphosphoryl-3-methylbut-2-enenitrile |
InChI |
InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3/i6+1,7+1 |
InChI-Schlüssel |
OPUURRZDCJCVGT-AKZCFXPHSA-N |
SMILES |
CCOP(=O)(CC(=CC#N)C)OCC |
Synonyme |
P-(3-Cyano-2-methyl-2-propen-1-yl)phosphonic Acid-13C2 Diethyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




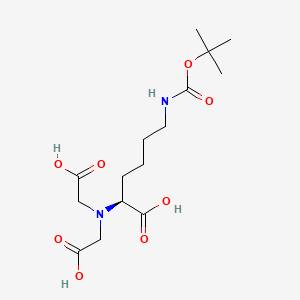
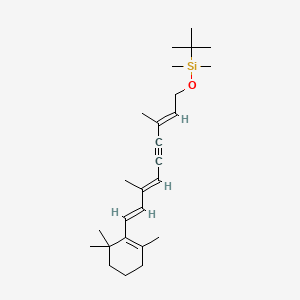
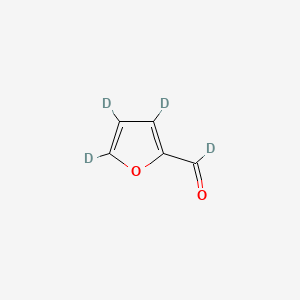
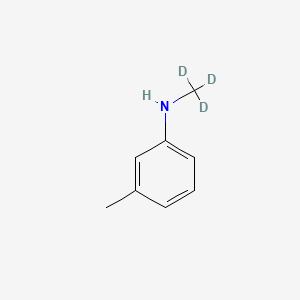
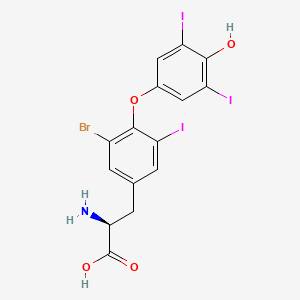

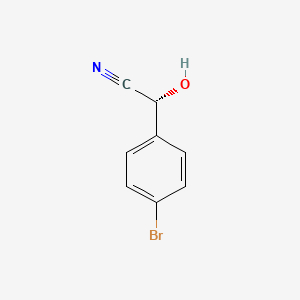
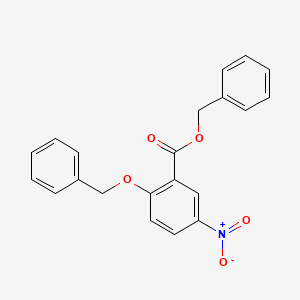

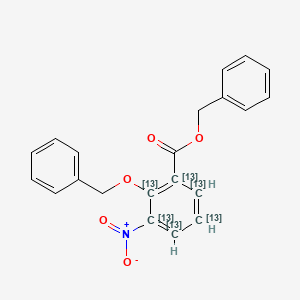
![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)

